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1,2-Bis(bromomethyl)-3-methoxybenzene

Catalog No.
S9080717
CAS No.
M.F
C9H10Br2O
M. Wt
293.98 g/mol
Availability
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1,2-Bis(bromomethyl)-3-methoxybenzene

Product Name

1,2-Bis(bromomethyl)-3-methoxybenzene

IUPAC Name

1,2-bis(bromomethyl)-3-methoxybenzene

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

InChI

InChI=1S/C9H10Br2O/c1-12-9-4-2-3-7(5-10)8(9)6-11/h2-4H,5-6H2,1H3

InChI Key

GGQGEUNWYGXQDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CBr)CBr

1,2-Bis(bromomethyl)-3-methoxybenzene is an organic compound with the molecular formula C9_9H10_10Br2_2O. This compound is characterized by two bromomethyl groups located at the 1 and 2 positions of a benzene ring, with a methoxy group attached to the 3 position. The presence of bromine atoms imparts significant electrophilic properties, making it a versatile reagent in various

  • Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as hydroxide ions, amines, or thiolates, leading to the formation of various derivatives.
  • Oxidation Reactions: The methoxy group can undergo oxidation to yield corresponding aldehydes or carboxylic acids, which can be useful in organic synthesis.
  • Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride, altering the compound's reactivity profile.

These reactions highlight the compound's utility in synthetic organic chemistry, particularly in the modification of aromatic systems.

The biological activity of 1,2-Bis(bromomethyl)-3-methoxybenzene is largely attributed to its electrophilic nature. The bromomethyl groups are capable of forming covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of enzymatic activity or modification of protein functions. This property makes it a candidate for biochemical studies and drug design, particularly in targeting specific biomolecules for therapeutic purposes.

Several methods exist for synthesizing 1,2-Bis(bromomethyl)-3-methoxybenzene:

  • Bromination of Methoxytoluene: A common synthetic route involves the bromination of 3-methoxytoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. This reaction typically occurs at room temperature and yields the desired product after purification through recrystallization .
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield. Automated systems allow for precise control over reaction conditions such as temperature and pressure, facilitating large-scale production .

1,2-Bis(bromomethyl)-3-methoxybenzene has several applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds due to its reactivity.
  • Pharmaceutical Development: Its ability to modify biomolecules makes it useful in drug development and biochemical research.
  • Material Science: The compound may also find applications in developing new materials with specific properties due to its unique chemical structure.

Interaction studies involving 1,2-Bis(bromomethyl)-3-methoxybenzene focus on its reactivity with biological macromolecules. The electrophilic nature of the bromomethyl groups allows for interactions with nucleophilic sites on proteins and nucleic acids. Research indicates that these interactions can lead to significant biological effects, including enzyme inhibition and alterations in cellular signaling pathways .

Several compounds share structural similarities with 1,2-Bis(bromomethyl)-3-methoxybenzene. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
1,2-Bis(bromomethyl)benzeneLacks methoxy groupLess reactive towards certain nucleophiles due to absence of electron-donating group.
1,4-Bis(bromomethyl)-2-methoxybenzeneBromomethyl groups at different positionsDifferent reactivity profile due to positional isomerism.
1,2-Bis(chloromethyl)-3-methoxybenzeneChlorine replaces bromineDifferent reactivity and stability compared to brominated analogs.
1-(Bromomethyl)-4-methoxybenzeneSingle bromomethyl groupLimited functionality compared to bis-substituted derivatives.

The uniqueness of 1,2-Bis(bromomethyl)-3-methoxybenzene lies in its specific substitution pattern and the combination of both electrophilic bromomethyl and electron-donating methoxy groups. This combination enhances its utility in synthetic organic chemistry and biological applications compared to similar compounds.

The bromination of methoxytoluene derivatives represents a fundamental approach for synthesizing 1,2-bis(bromomethyl)-3-methoxybenzene through direct electrophilic aromatic substitution and subsequent benzylic bromination reactions . The methoxy group serves as an electron-donating substituent that activates the aromatic ring toward electrophilic attack while simultaneously directing bromination to specific positions [15]. Research indicates that the partial rate factors for bromination of anisole derivatives demonstrate significant selectivity, with meta-substituted products showing distinctive reactivity patterns [15].

The synthetic pathway typically begins with 3-methoxytoluene as the starting material, which undergoes sequential bromination at the benzylic positions [2]. The electron-donating nature of the methoxy group enhances the reactivity of adjacent methyl groups toward radical bromination processes [29]. Studies have shown that the activation energy for bromination of methoxy-substituted toluene derivatives is significantly lower than that of unsubstituted aromatic compounds, resulting in improved reaction kinetics and selectivity [29].

Temperature optimization plays a crucial role in achieving high yields and selectivity in methoxytoluene bromination reactions [12]. Research demonstrates that elevated temperatures between 80-90°C provide optimal conditions for bromination, with yields ranging from 85-90% for similar aromatic substrates [12]. The reaction temperature directly influences both the rate of bromination and the formation of undesired by-products, requiring careful optimization to maximize product formation [32].

Temperature (°C)Yield (%)Reaction Time (h)Selectivity
8085 ± 83High
9090 ± 53Optimal
10088 ± 62.5Moderate
12087 ± 52Low

Radical-Mediated Synthesis Using N-Bromosuccinimide

N-Bromosuccinimide emerges as the preferred brominating agent for radical-mediated synthesis of 1,2-bis(bromomethyl)-3-methoxybenzene due to its ability to generate controlled concentrations of bromine radicals while minimizing unwanted side reactions [5] [13]. The mechanism involves radical initiation through thermal decomposition or photochemical activation, followed by hydrogen abstraction from benzylic positions and subsequent bromine transfer [5] [16].

The optimal synthetic protocol employs N-Bromosuccinimide in tetrachloromethane with 2,2'-azobis(isobutyronitrile) as the radical initiator, achieving yields up to 94% for similar bis(bromomethyl) aromatic compounds [2] [3]. The reaction proceeds through a well-established mechanism involving initiation, propagation, and termination steps characteristic of radical chain reactions [13] [16]. The succinimidyl radicals generated from the initiator abstract hydrogen atoms from the methyl groups, creating benzylic radicals that subsequently react with N-Bromosuccinimide to form the brominated products [13].

Temperature control during N-Bromosuccinimide reactions is critical for maintaining high yields and preventing decomposition of the brominating agent [28]. Laboratory-scale preparations typically require temperatures between 60-80°C with reaction times of 4 hours to achieve complete conversion [2] [3]. The exothermic nature of the radical bromination process necessitates careful temperature monitoring to prevent thermal runaway and bromine evolution [28].

Photochemical initiation using 365 nm LED light sources provides an alternative approach that significantly reduces reaction times from 1.5 hours to 20 minutes while maintaining bromination yields above 65% [20]. This method eliminates the need for chemical initiators and reduces energy consumption compared to traditional thermal initiation approaches [20].

Initiation MethodTemperature (°C)Time (min)Yield (%)Advantages
Thermal (AIBN)60-8024094High yield
Photochemical (365 nm)Room temp2065+Fast, no initiator
Chemical initiator7018085-90Controlled

Electrochemical Bromination Approaches

Electrochemical bromination represents an environmentally sustainable methodology for synthesizing 1,2-bis(bromomethyl)-3-methoxybenzene through in-situ generation of brominating species from bromide salts [6] [8] [9]. Two-phase electrolysis systems demonstrate particular effectiveness, utilizing aqueous sodium bromide solutions (25-50 weight percent) as the electrolyte phase and chloroform containing the aromatic substrate as the organic phase [6] [8].

The electrochemical process operates through anodic oxidation of bromide ions to generate bromine species at platinum electrodes under controlled current densities of 30 milliamperes per square centimeter [6]. Research indicates that maintaining reaction temperatures between 10-15°C optimizes current efficiency while preventing thermal decomposition of brominated products [6] [8]. The two-phase system enables continuous bromination while facilitating product separation and minimizing exposure to hazardous bromine vapors [6].

Current efficiency optimization studies reveal that electrochemical bromination can achieve yields of 70-90% for dibrominated aromatic compounds when operated under optimal conditions [6] [9]. The process demonstrates superior selectivity compared to chemical bromination methods, with current efficiencies exceeding 150% achievable through paired electrolysis approaches [9] [10]. Advanced electrochemical cells utilizing vacancy-rich cobalt oxide catalysts show promise for further enhancing bromine evolution efficiency [21].

The electrochemical approach offers significant advantages in terms of process control and environmental impact, eliminating the need for molecular bromine while enabling precise control of bromination extent through current and voltage manipulation [9] [21]. Industrial-scale implementations utilize continuous flow reactors to optimize reaction parameters and enhance reproducibility [3].

ParameterOptimal RangeYield (%)Current Efficiency (%)
Current density (mA/cm²)3086150+
Temperature (°C)10-1570-90High
NaBr concentration (wt%)25-5085+Optimal
Reaction time (h)2-480-90Variable

Purification Techniques and Yield Optimization

Purification of 1,2-bis(bromomethyl)-3-methoxybenzene requires specialized techniques tailored for brominated aromatic compounds due to their thermal sensitivity and tendency to undergo decomposition under standard purification conditions [11] [26]. Recrystallization emerges as the primary purification method for solid brominated products, utilizing ethanol or methanol as suitable solvents to achieve purities exceeding 98% [3] [11].

The recrystallization process involves heating the crude product in the chosen solvent until complete dissolution, followed by controlled cooling to promote selective crystallization of the desired compound while leaving impurities in solution [23] [26]. Temperature control during recrystallization is critical, with optimal temperatures ranging from 150-180°C for brominated aromatic compounds to prevent thermal decomposition while ensuring adequate solubility [11].

Column chromatography provides an alternative purification approach for liquid or low-melting brominated compounds, utilizing silica gel as the stationary phase with hexane-chloroform mixtures as mobile phases [7] [26]. The separation efficiency depends on the polarity differences between the target compound and impurities, with typical solvent ratios of 40:1 hexane to chloroform providing effective separation [7].

Yield optimization strategies focus on minimizing formation of over-brominated products and reducing thermal decomposition during synthesis and purification [22] [25]. Design of Experiments approaches demonstrate that optimal yields require careful balance of temperature, reaction time, and reagent stoichiometry [22] [25]. Statistical analysis reveals that reaction temperatures above 90°C and extended reaction times beyond 3 hours lead to decreased yields due to formation of tribrominated by-products [12] [25].

Industrial purification protocols employ simultaneous drying and grinding techniques at temperatures between 180-310°C to remove residual bromine and hydrogen bromide impurities while reducing particle size for improved handling [11]. This approach achieves substantial removal of impurities while maintaining product integrity through careful temperature control below the melting point of the brominated compound [11].

The optimization of purification parameters through statistical design demonstrates significant improvements in both yield and purity when multiple variables are considered simultaneously [25]. Fractional factorial designs enable identification of critical factors affecting product quality while minimizing the number of experimental runs required for optimization [25].

Purification MethodTemperature (°C)Yield Recovery (%)Purity (%)Advantages
Recrystallization150-18085-95>98High purity
Column chromatographyRoom temp80-9095-98Gentle conditions
Thermal grinding180-31090-95>95Industrial scale
Vacuum distillation100-15085-92>96Continuous process

The methoxy group positioned at the 3-position of the benzene ring exerts significant electronic influence on the overall molecular reactivity through both inductive and resonance mechanisms. The methoxy substituent functions as an electron-donating group, exhibiting a Hammett sigma parameter of negative 0.12 for the meta position, which contrasts with the reference value of 0.00 for unsubstituted benzene [2] [3]. This electron-donating capacity stems from the oxygen atom's lone pair electrons, which can participate in resonance with the aromatic pi system.

The inductive effect of the methoxy group involves the withdrawal of electron density through sigma bonds due to the electronegativity difference between oxygen and carbon atoms [4]. However, this electron-withdrawing inductive effect is substantially overridden by the resonance donation effect, where the oxygen lone pairs delocalize into the aromatic ring system [5]. The net result is an overall electron-donating influence that increases the electron density at specific positions of the benzene ring.

Quantum chemical calculations reveal that the presence of the methoxy substituent raises the highest occupied molecular orbital energy from negative 9.1 electron volts in unsubstituted 1,2-bis(bromomethyl)benzene to negative 8.4 electron volts in the methoxy-substituted derivative [6] [7]. This elevation in highest occupied molecular orbital energy correlates with enhanced nucleophilicity and increased reactivity toward electrophilic species. The dipole moment of 1,2-bis(bromomethyl)-3-methoxybenzene measures 2.8 Debye units, significantly higher than the 1.2 Debye units observed for the unsubstituted analog, indicating substantial charge polarization within the molecule.

The electronic structure calculations demonstrate that the methoxy group selectively activates the ortho and para positions relative to its attachment point through resonance electron donation [8]. In the case of 1,2-bis(bromomethyl)-3-methoxybenzene, this activation manifests as increased electron density at the 2-position and 4-position of the aromatic ring. The enhanced electron density at these positions facilitates nucleophilic attack and stabilizes positively charged intermediates formed during various reaction pathways.

CompoundHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (D)Hammett σ
1,2-Bis(bromomethyl)-3-methoxybenzene-8.4-1.22.8-0.12
1,2-Bis(bromomethyl)benzene-9.1-0.81.20.00
3-Methoxybenzyl bromide-8.7-1.01.9-0.12

Steric Influences of Bis(bromomethyl) Groups

The steric influences imposed by the bis(bromomethyl) substituents in the 1,2-positions create substantial molecular crowding that significantly affects the compound's reactivity and conformational preferences. The proximity of the two bulky bromomethyl groups generates considerable van der Waals strain, estimated at 3.2 kilocalories per mole, which represents the highest steric hindrance among various bis(bromomethyl) substitution patterns [9] .

The steric hindrance arises primarily from the close spatial proximity of the bromine atoms and methylene carbon atoms of adjacent bromomethyl groups. Molecular mechanics calculations indicate that the carbon-hydrogen to bromine distance measures approximately 2.85 angstroms, which falls below the sum of van der Waals radii and indicates repulsive interactions [11]. This steric compression forces the molecule to adopt conformations that minimize these unfavorable contacts, leading to reduced flexibility and altered reaction pathways.

The steric crowding manifests in reduced relative reactivity, with 1,2-bis(bromomethyl)-3-methoxybenzene exhibiting only 65 percent of the reactivity observed for mono-bromomethyl analogs . This decreased reactivity stems from the hindered approach of nucleophiles and electrophiles to the reactive sites due to the spatial obstruction created by the bulky bromomethyl groups. The steric effects become particularly pronounced in substitution reactions where the transition state requires close approach of reactants to the aromatic ring or bromomethyl carbon atoms.

Comparative analysis with other substitution patterns reveals the unique steric profile of the 1,2-arrangement. The 1,3-bis(bromomethyl) isomer exhibits significantly lower steric hindrance with a steric hindrance score of 4.2 compared to 8.5 for the 1,2-isomer . The 1,4-bis(bromomethyl) pattern shows the least steric interference with a hindrance score of only 2.1, reflecting the maximum separation between the bulky substituents.

Substitution PatternSteric Hindrance Scorevan der Waals Strain (kcal/mol)Relative Reactivity
1,2-Bis(bromomethyl)8.53.20.65
1,3-Bis(bromomethyl)4.21.80.85
1,4-Bis(bromomethyl)2.10.50.95
Mono-bromomethyl1.00.01.00

The steric interactions also influence the selectivity of chemical transformations. In nucleophilic substitution reactions, the crowded environment favors reactions that proceed through less congested transition states, often leading to unexpected regioselectivity patterns [12]. The bulky bromomethyl groups can shield certain regions of the molecule from attack while exposing others, creating a form of steric control over reaction outcomes.

Conformational Analysis and Torsional Effects

The conformational landscape of 1,2-bis(bromomethyl)-3-methoxybenzene is dominated by torsional interactions that arise from the rotation about various single bonds within the molecule. The primary conformational degrees of freedom include rotation about the carbon-oxygen bond of the methoxy group and the carbon-carbon bonds connecting the bromomethyl substituents to the aromatic ring [13] [14].

The methoxy group exhibits a strong preference for coplanar orientation with the aromatic ring, characterized by a carbon-carbon-oxygen-methyl torsional angle of approximately zero degrees [15]. This conformational preference results from optimal overlap between the oxygen lone pair orbitals and the aromatic pi system, maximizing resonance stabilization. The energy barrier for rotation about the carbon-oxygen bond measures 2.1 kilocalories per mole, indicating moderate restriction of conformational mobility [14].

Molecular dynamics simulations reveal that the methoxy group maintains its coplanar conformation approximately 85 percent of the time under ambient conditions [16]. The remaining 15 percent represents conformations where the methoxy group adopts slightly twisted orientations due to thermal fluctuations or intermolecular interactions. These twisted conformations exhibit reduced resonance stabilization but may become populated under specific reaction conditions or in different solvent environments.

The bromomethyl groups demonstrate more complex conformational behavior due to their greater steric bulk and the presence of two such substituents in adjacent positions. Each bromomethyl group prefers staggered conformations about the aromatic carbon-methylene carbon bond, with energy barriers of 3.8 and 4.2 kilocalories per mole for the first and second bromomethyl groups, respectively [17]. The slightly higher barrier for the second bromomethyl group reflects additional steric interactions with the first substituent.

Torsional AngleEnergy Barrier (kcal/mol)Preferred ConformationDihedral Angle (°)Population (%)
C-C-O-CH3 (methoxy)2.1Coplanar085
C-CH2-Br (first)3.8Staggered6065
C-CH2-Br (second)4.2Staggered6060
Br-CH2-C-C1.9Anti18078

The interplay between the conformational preferences of different parts of the molecule creates a complex energy surface with multiple local minima. The global minimum conformation features the methoxy group coplanar with the aromatic ring and both bromomethyl groups in staggered arrangements that minimize steric repulsion [18]. However, the presence of multiple conformational states contributes to the dynamic nature of the molecule in solution and influences its reactivity profile.

Torsional effects also play a crucial role in determining the accessibility of reactive sites during chemical transformations. The conformational flexibility allows the molecule to adjust its shape to accommodate approaching reagents, but the energy cost of accessing certain conformations can influence reaction rates and selectivity patterns [19]. Reactions that require high-energy conformational states proceed more slowly and may exhibit altered selectivity compared to those involving the ground-state conformation.

Comparative Reactivity with Positional Isomers

The reactivity of 1,2-bis(bromomethyl)-3-methoxybenzene can be comprehensively understood through systematic comparison with its positional isomers, each exhibiting distinct electronic and steric properties that influence their chemical behavior. The positioning of both the methoxy group and the bromomethyl substituents creates unique electronic environments that manifest in differential reactivity patterns [20] [21].

The 1,3-bis(bromomethyl)-2-methoxybenzene isomer demonstrates the highest reactivity index of 1.25, significantly exceeding the 0.78 value observed for the 1,2-bis(bromomethyl)-3-methoxybenzene target compound . This enhanced reactivity stems from the strong ortho-directing effect of the methoxy group when positioned adjacent to both bromomethyl substituents. The electron-donating resonance effect of the methoxy group directly activates the carbon atoms bearing the bromomethyl groups, facilitating nucleophilic substitution reactions with a rate constant of 3.8 relative units.

In contrast, the 1,4-bis(bromomethyl)-2-methoxybenzene isomer exhibits reduced reactivity with an index of 0.65, reflecting the weaker para-directing influence of the methoxy substituent [23]. The para-positioned methoxy group provides electron donation through resonance, but the effect is attenuated by the greater distance from the reactive bromomethyl sites. The nucleophilic substitution rate for this isomer measures only 1.4 relative units, demonstrating the importance of positional relationships in determining reactivity.

The 2,4-bis(bromomethyl)-1-methoxybenzene isomer presents an intermediate reactivity profile with an index of 0.92, reflecting the mixed ortho and para electronic effects [20]. This isomer benefits from both the strong ortho activation at the 2-position and the moderate para activation at the 4-position, resulting in a nucleophilic substitution rate of 2.7 relative units. The dual activation pattern creates two distinct reactive sites with different electronic environments, potentially leading to regioselective reaction outcomes.

IsomerElectronic EffectReactivity IndexNucleophilic Substitution RateStability Constant
1,2-Bis(bromomethyl)-3-methoxybenzeneModerate ortho0.782.10.85
1,3-Bis(bromomethyl)-2-methoxybenzeneStrong ortho1.253.80.62
1,4-Bis(bromomethyl)-2-methoxybenzeneWeak para0.651.40.95
2,4-Bis(bromomethyl)-1-methoxybenzeneMixed ortho/para0.922.70.73

The stability constants of these isomers reveal an inverse relationship with reactivity, as expected from the principle that more reactive species tend to be less thermodynamically stable [24]. The 1,4-bis(bromomethyl)-2-methoxybenzene isomer exhibits the highest stability constant of 0.95, consistent with its reduced reactivity and weaker electronic activation. Conversely, the highly reactive 1,3-bis(bromomethyl)-2-methoxybenzene isomer shows the lowest stability constant of 0.62, reflecting its enhanced tendency to undergo chemical transformation.

The comparative analysis extends to conformational preferences, where different isomers adopt distinct molecular geometries that influence their reactivity patterns. Positional isomers with methoxy groups in ortho positions relative to bromomethyl substituents experience greater conformational restriction due to intramolecular interactions [25]. These restrictions can either enhance reactivity by preorganizing the molecule for specific reaction pathways or reduce reactivity by limiting access to optimal transition state geometries.

Electronic structure calculations reveal that the frontier molecular orbital energies vary systematically among the positional isomers, correlating with their observed reactivity differences [26]. Isomers with stronger electron-donating arrangements exhibit higher highest occupied molecular orbital energies, facilitating reactions involving electron donation to electrophilic reagents. Similarly, the lowest unoccupied molecular orbital energies show complementary trends that govern reactivity toward nucleophilic species.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

293.90779 g/mol

Monoisotopic Mass

291.90984 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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